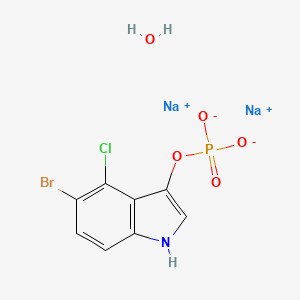
Disodium;(5-bromo-4-chloro-1H-indol-3-yl) phosphate;hydrate
Vue d'ensemble
Description
Disodium;(5-bromo-4-chloro-1H-indol-3-yl) phosphate;hydrate is a chemical compound with the molecular formula C8H4BrClNNa2O4P. It is commonly used as a substrate in various biochemical assays, particularly for the detection of alkaline phosphatase activity. This compound is known for its ability to produce a colorimetric change, making it useful in histochemistry and molecular biology applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Disodium;(5-bromo-4-chloro-1H-indol-3-yl) phosphate;hydrate typically involves the following steps:
Preparation of 5-bromo-4-chloro-3-indolyl chloride: This intermediate is synthesized by reacting 5-bromo-4-chloroindole with thionyl chloride.
Reaction with tetraethyl phosphate: The 5-bromo-4-chloro-3-indolyl chloride is then reacted with tetraethyl phosphate in an organic solvent to form 5-bromo-4-chloro-3-indolyl phosphate tetraethyl ester.
Hydrolysis: The tetraethyl ester is hydrolyzed using tetrahydrouridine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves stringent control of reaction parameters such as temperature, pH, and solvent composition to achieve consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Disodium;(5-bromo-4-chloro-1H-indol-3-yl) phosphate;hydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized by atmospheric oxygen or by reagents such as nitroblue tetrazolium, leading to the formation of colored products.
Hydrolysis: It can be hydrolyzed by alkaline phosphatase to produce 5-bromo-4-chloro-3-indoxyl and inorganic phosphate.
Common Reagents and Conditions
Oxidation: Common reagents include atmospheric oxygen and nitroblue tetrazolium.
Hydrolysis: Alkaline phosphatase is the primary enzyme used for hydrolysis reactions.
Major Products Formed
Oxidation: The major product formed is 5,5′-dibromo-4,4′-dichloro-indigo, a blue dye.
Hydrolysis: The major products are 5-bromo-4-chloro-3-indoxyl and inorganic phosphate.
Applications De Recherche Scientifique
Disodium;(5-bromo-4-chloro-1H-indol-3-yl) phosphate;hydrate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Disodium;(5-bromo-4-chloro-1H-indol-3-yl) phosphate;hydrate involves its hydrolysis by alkaline phosphatase. The enzyme cleaves the phosphate group, resulting in the formation of 5-bromo-4-chloro-3-indoxyl. This intermediate is then oxidized to form a colored product, which can be easily detected. The molecular targets are primarily the phosphate groups, and the pathways involved include enzymatic hydrolysis and subsequent oxidation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-4-chloro-3-indolyl phosphate p-toluidine salt
- 5-Bromo-4-chloro-3-indolyl phosphate disodium salt
- 5-Bromo-4-chloro-3-indolyl phosphate tetraethyl ester
Uniqueness
Disodium;(5-bromo-4-chloro-1H-indol-3-yl) phosphate;hydrate is unique due to its high solubility in water and its ability to produce a distinct color change upon enzymatic hydrolysis. This makes it particularly useful in biochemical assays where visual detection is required .
Propriétés
IUPAC Name |
disodium;(5-bromo-4-chloro-1H-indol-3-yl) phosphate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClNO4P.2Na.H2O/c9-4-1-2-5-7(8(4)10)6(3-11-5)15-16(12,13)14;;;/h1-3,11H,(H2,12,13,14);;;1H2/q;2*+1;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYRFLNEBCZZBF-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2OP(=O)([O-])[O-])Cl)Br.O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClNNa2O5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















